4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE
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Description
4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE is a useful research compound. Its molecular formula is C23H23NO4S2 and its molecular weight is 441.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activities .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread , indicating a broad range of interactions with biological targets.
Biochemical Pathways
It’s known that piperidine derivatives can participate in a variety of biological activities , suggesting they may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S2/c1-28-19-8-10-20(11-9-19)30(26,27)21-12-14-24(15-13-21)23(25)18-6-4-17(5-7-18)22-3-2-16-29-22/h2-11,16,21H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBBZFIOTVSKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.